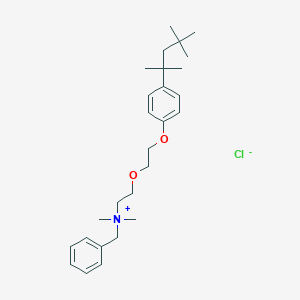
Benzethonium chloride
Cat. No. B072770
Key on ui cas rn:
1313-08-2
M. Wt: 448.1 g/mol
InChI Key: UREZNYTWGJKWBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US09018418B2
Procedure details


170.0 g of p-tert-octyl phenoxy ethoxy ethyl dimethylamine was added to a 1 L four-necked reaction flask, to which were sequentially added 100.2 g of methyl isobutyl ketone and 126.6 g of benzyl chloride. The reaction mixture was heated to reflux. The reaction was carried out for 2 hours. Then, 168.2 g of cyclohexane was added slowly. The flask was cooled to carry out crystallization. 156.8 g of a white solid was collected. The content of benzethonium chloride was 99.2% determined by titration according to the method described on page 247 of the United States Pharmacopeia USP29. The measured melting point was from 159.0 to 162.0° C. As calculated with reference to p-tert-octyl phenol, an overall yield of the three steps was less than 15%, which is remarkably far from that obtained by using a phase transfer catalyst. Thus, it does not have a practical application value.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(C(C)=O)C(C)C.[CH2:31]([Cl:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>C1CCCCC1>[CH3:6][C:5]([CH2:4][C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N+:19]([CH2:31][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH3:2])[CH3:3])([CH3:8])[CH3:7].[Cl-:38] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OCCOCCN(C)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
100.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
126.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
168.2 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
156.8 g of a white solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was from 159.0 to 162.0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that obtained
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09018418B2
Procedure details


170.0 g of p-tert-octyl phenoxy ethoxy ethyl dimethylamine was added to a 1 L four-necked reaction flask, to which were sequentially added 100.2 g of methyl isobutyl ketone and 126.6 g of benzyl chloride. The reaction mixture was heated to reflux. The reaction was carried out for 2 hours. Then, 168.2 g of cyclohexane was added slowly. The flask was cooled to carry out crystallization. 156.8 g of a white solid was collected. The content of benzethonium chloride was 99.2% determined by titration according to the method described on page 247 of the United States Pharmacopeia USP29. The measured melting point was from 159.0 to 162.0° C. As calculated with reference to p-tert-octyl phenol, an overall yield of the three steps was less than 15%, which is remarkably far from that obtained by using a phase transfer catalyst. Thus, it does not have a practical application value.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(C(C)=O)C(C)C.[CH2:31]([Cl:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>C1CCCCC1>[CH3:6][C:5]([CH2:4][C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N+:19]([CH2:31][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH3:2])[CH3:3])([CH3:8])[CH3:7].[Cl-:38] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OCCOCCN(C)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
100.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
126.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
168.2 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
156.8 g of a white solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was from 159.0 to 162.0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that obtained
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

